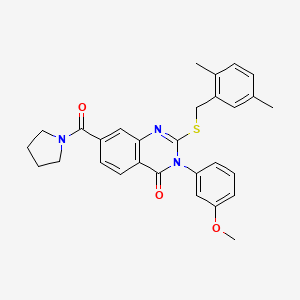
2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H29N3O3S and its molecular weight is 499.63. The purity is usually 95%.
BenchChem offers high-quality 2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Properties
Quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activities. For example, Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including quinazolin-5(6H)-one moieties, and found significant anti-inflammatory activities in most of the obtained compounds, comparable to celecoxib, with safe ulcer indices. This indicates a potential for quinazolinones in developing new anti-inflammatory agents (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).
Antioxidant Activity
Khalida F. Al-azawi (2016) synthesized quinazolin derivatives and evaluated their antioxidant capacity. The study found that some synthesized compounds demonstrated excellent scavenging capacity against radicals, indicating their potential as antioxidants (Khalida F. Al-azawi, 2016).
Cytotoxicity and Anti-tumor Mechanisms
The cytotoxicity and anti-tumor mechanisms of quinazolinone derivatives have been a significant area of research. Hour et al. (2013) used a quinazolinone compound as a lead to develop potent anti-cancer agents and examine their anti-cancer mechanisms, demonstrating the compound's potential in cancer therapy (Hour, Lee, Chen, Lee, Zhao, & Lee, 2013).
Antimicrobial Activity
Quinazolinone derivatives have been shown to possess significant antimicrobial activities. Selvam and Kumar Palanirajan (2010) synthesized new thiazoloquinazoline derivatives and found them to exhibit significant in vitro antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Selvam & Kumar Palanirajan, 2010).
Analgesic Activity
The analgesic properties of quinazolinone derivatives have also been explored. Osarumwense Peter Osarodion (2023) synthesized compounds with the quinazolinone ring and found them to exhibit significant analgesic activity, suggesting their potential use in pain management (Osarumwense Peter Osarodion, 2023).
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S/c1-19-9-10-20(2)22(15-19)18-36-29-30-26-16-21(27(33)31-13-4-5-14-31)11-12-25(26)28(34)32(29)23-7-6-8-24(17-23)35-3/h6-12,15-17H,4-5,13-14,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSKTYVQMDDQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)
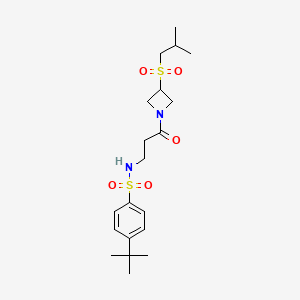
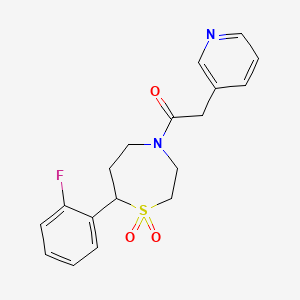
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide](/img/structure/B2945070.png)

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)
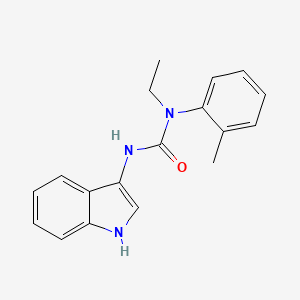
![1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2945076.png)


![methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2945079.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)
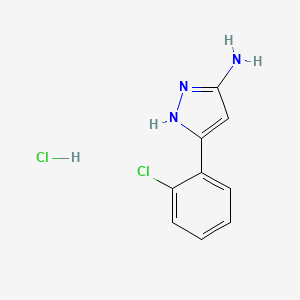
![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)